1-(1,3-benzothiazol-2-yl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
2-[6-(FURAN-2-YL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(FURAN-2-YL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[6-(FURAN-2-YL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
2-[6-(FURAN-2-YL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-(FURAN-2-YL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the furan and pyrrole moieties but differs in its overall structure and properties.
Fluorinated Furans and Benzofurans: These compounds contain similar furan and benzofuran structures with fluorine or trifluoromethyl groups, offering comparable pharmacological properties.
Uniqueness
2-[6-(FURAN-2-YL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-1,3-BENZOTHIAZOLE is unique due to its combination of multiple heterocyclic rings and the presence of trifluoromethyl and benzothiazole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H11F3N4OS |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H11F3N4OS/c1-10-16-11(19(20,21)22)9-13(14-6-4-8-27-14)23-17(16)26(25-10)18-24-12-5-2-3-7-15(12)28-18/h2-9H,1H3 |
InChI Key |
LTKANAOJWWQUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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